1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, piperidine, and benzyl compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the cyano and methyl groups.
Amidation reactions: to form the carboxamide linkage.
Catalytic hydrogenation: or other reduction methods to modify specific functional groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
High-pressure reactors: for catalytic hydrogenation.
Automated synthesis equipment: for precise control of reaction parameters.
Purification techniques: such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Piperidine derivatives: Such as piperine, found in black pepper, with various biological activities.
Uniqueness
1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoline and piperidine derivatives.
Properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-17-3-6-19(7-4-17)15-28-25(30)20-9-11-29(12-10-20)24-21(14-26)16-27-23-8-5-18(2)13-22(23)24/h3-8,13,16,20H,9-12,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTRDQRITXYIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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